1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)-
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Overview
Description
1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- is a chemical compound belonging to the class of benzopyrans. This compound is characterized by a benzopyran ring system with a methoxyphenyl substituent. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans .
Scientific Research Applications
1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
- 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
- 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-
Uniqueness: 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
214550-36-4 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C16H16O2/c1-17-15-8-6-12(7-9-15)16-10-13-4-2-3-5-14(13)11-18-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
NTQVJLFAVVTFLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=CC=CC=C3CO2 |
Origin of Product |
United States |
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